An In-depth Technical Guide to the Mechanism of Action of Otilonium Bromide in Smooth Muscle Cells
An In-depth Technical Guide to the Mechanism of Action of Otilonium Bromide in Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Otilonium Bromide (OB) is a quaternary ammonium derivative utilized clinically as a potent antispasmodic agent for the management of irritable bowel syndrome (IBS).[1][2][3] Its therapeutic efficacy stems from its targeted action on the smooth muscle of the gastrointestinal (GI) tract, where it alleviates symptoms of abdominal pain, cramping, and discomfort by modulating hypermotility.[1][2] Unlike systemic agents, OB exhibits poor systemic absorption, localizing its activity primarily within the gut.[2][4] This guide provides a detailed examination of the multifaceted molecular mechanisms through which Otilonium Bromide exerts its relaxant effects on smooth muscle cells.
Core Mechanisms of Action
Otilonium Bromide's spasmolytic properties are not attributed to a single mode of action but rather to a synergistic combination of effects on several key targets within the smooth muscle cell membrane and associated signaling pathways.[5] It interferes with the mobilization of calcium (Ca²⁺), the final common messenger for muscle contraction, by acting on voltage-gated ion channels and G-protein coupled receptors.[6] The principal mechanisms include the blockade of L-type and T-type calcium channels, and antagonism of muscarinic and tachykinin receptors.[1][7][8]
Blockade of Voltage-Gated Calcium Channels
The influx of extracellular calcium through voltage-gated calcium channels is a prerequisite for the initiation and maintenance of smooth muscle contraction.[4][9][10] Otilonium Bromide directly targets these channels to induce muscle relaxation.
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L-type Calcium Channels: OB is a potent inhibitor of L-type Ca²⁺ channels, which are the main pathway for calcium entry in smooth muscle cells.[2][3][7] This blockade has been demonstrated to be concentration-dependent and is considered a primary contributor to its spasmolytic effect.[1][11] For instance, in human jejunal circular smooth muscle cells, OB at a concentration of 9 µmol L⁻¹ inhibits the L-type Ca²⁺ current by 90%.[4][9] This action effectively reduces the Ca²⁺ influx required for the contractile machinery, leading to muscle relaxation.[1] The inhibitory effect of OB on spontaneous and electrically stimulated contractions can be reversed by the L-type Ca²⁺ channel agonist BayK8644, confirming this mechanism of action.[7][12]
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T-type Calcium Channels: In addition to its action on L-type channels, OB also inhibits T-type Ca²⁺ channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[7][13][14] While L-type channels are critical for initiating strong contractions, T-type channels are implicated in regulating contractility and the propagation of intestinal slow waves.[13][14] The ability of OB to block T-type channels may contribute to its enhanced clinical effectiveness compared to selective L-type Ca²⁺ channel blockers.[13][14] Studies on HEK293 cells expressing different T-type channel subtypes showed that OB reversibly blocked all of them, with a higher affinity for Caᵥ3.3.[13][14]
Antagonism of Muscarinic Receptors
Acetylcholine (ACh) is a key neurotransmitter that stimulates GI smooth muscle contraction via muscarinic receptors.[2] Smooth muscle cells predominantly express M2 and M3 muscarinic receptor subtypes.[15][16][17]
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M2 and M3 Receptor Interaction: The M3 receptor is directly coupled to phosphoinositide hydrolysis, leading to the mobilization of intracellular Ca²⁺ and subsequent contraction.[15][16] The M2 receptor, while more numerous, primarily acts by inhibiting adenylyl cyclase, thereby opposing cAMP-mediated relaxation.[15][16] Otilonium Bromide exhibits anticholinergic properties by acting as a muscarinic receptor antagonist.[2][6] It concentration-dependently inhibits the membrane depolarization and contraction induced by muscarinic agonists like methacholine and carbachol.[5][8] Specifically, OB has been shown to inhibit M3 receptor-coupled calcium signals in human colonic crypts, directly targeting the pathway responsible for ACh-induced contraction.[6]
Antagonism of Tachykinin NK2 Receptors
Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides that cause potent smooth muscle contraction by acting on neurokinin (NK) receptors.[1] The NK2 receptor is predominantly located on smooth muscle cells.[1]
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NK2 Receptor Blockade: Otilonium Bromide functions as a tachykinin NK2 receptor antagonist.[5] It inhibits contractions induced by NKA and other NK2 receptor agonists.[5][7] Radioligand binding studies have confirmed that OB competitively inhibits the binding of both agonists and antagonists to the human NK2 receptor.[5] This action contributes to its overall spasmolytic effect by blocking a significant pathway for excitatory neurotransmission in the gut.[1]
Data Presentation: Quantitative Analysis of Otilonium Bromide's Actions
The following tables summarize the quantitative data on the inhibitory effects of Otilonium Bromide on its primary targets in smooth muscle cells.
Table 1: Inhibition of Calcium Channels by Otilonium Bromide
| Target | Experimental Model | Parameter | Value | Reference |
|---|---|---|---|---|
| L-type Ca²⁺ Current | Human Jejunal Smooth Muscle Cells | % Inhibition (at 0.9 µM) | 25% | [9] |
| L-type Ca²⁺ Current | Human Jejunal Smooth Muscle Cells | % Inhibition (at 9 µM) | 90% | [9] |
| L-type Ca²⁺ Current | Rat Colonic Smooth Muscle Cells | EC₅₀ | 885 nM | [7][11] |
| KCl-induced Ca²⁺ Transients | Human Colonic Smooth Muscle Cells | EC₅₀ | 3.6 µM | [8] |
| KCl-induced Ca²⁺ Transients | Isolated Sigmoid Smooth Muscle Cells | IC₅₀ | 0.2 µM | [7][12] |
| BayK8644-induced Ca²⁺ Transients | Human Colonic Smooth Muscle Cells | EC₅₀ | 4.0 µM | [8] |
| T-type Ca²⁺ Channels (Caᵥ3.1, 3.2, 3.3) | HEK293 Cells | - | Reversible Blockade |[13][14] |
Table 2: Antagonism of Muscarinic and Tachykinin Receptors by Otilonium Bromide
| Target/Response | Experimental Model | Parameter | Value | Reference |
|---|---|---|---|---|
| Methacholine-induced Contraction | Guinea-pig Colon Circular Muscle | IC₅₀ | 3.7 µM | [5] |
| Methacholine-induced Depolarization | Guinea-pig Colon Circular Muscle | IC₅₀ | 4.1 µM | [5] |
| Carbachol-induced Ca²⁺ Transients | Human Colonic Smooth Muscle Cells | EC₅₀ | 8.4 µM | [8] |
| Carbachol-induced Contraction | Rat Colonic Strips | EC₅₀ | 13.0 µM | [8] |
| ACh-induced Ca²⁺ Signals (M3) | Human Colonic Crypts | IC₅₀ | 880 nM | [6] |
| NKA-induced Ca²⁺ Transients | Human Colonic Smooth Muscle Cells | EC₅₀ | 11.7 µM | [8] |
| NKA-induced Depolarization (NK2) | Guinea-pig Colon Circular Muscle | IC₅₀ | 38 µM | [5] |
| NKA-induced Contraction (NK2) | Guinea-pig Colon Circular Muscle | IC₅₀ | 45 µM | [5] |
| [¹²⁵I]NKA Binding (NK2 Receptor) | CHO Cells (human NK2) | Kᵢ | 7.2 µM | [5] |
| [³H]SR 48968 Binding (NK2 Receptor) | CHO Cells (human NK2) | Kᵢ | 2.2 µM |[5] |
Table 3: Inhibition of Smooth Muscle Contractility by Otilonium Bromide
| Response | Experimental Model | Parameter | Value | Reference |
|---|---|---|---|---|
| Spontaneous Rhythmic Contractions | Human Sigmoid Colon Strips | IC₅₀ | 49.9 nM | [7][12] |
| Stretch-induced Tone | Human Sigmoid Colon Strips | IC₅₀ | 10.7 nM | [7][12] |
| EFS-induced 'On' Contractions | Human Sigmoid Colon Strips | IC₅₀ | 38.0 nM | [12] |
| Spontaneous Activity | Rat Colonic Strips | logIC₅₀ | -5.31 | [11] |
| EFS-induced Atropine-sensitive Contraction | Rat Colonic Strips | EC₅₀ | 7.3 µM |[8] |
Experimental Protocols
The characterization of Otilonium Bromide's mechanism of action relies on several key experimental techniques.
Whole-Cell Patch-Clamp Technique
This electrophysiological technique is used to record ion currents across the entire cell membrane, providing direct evidence for ion channel blockade.[9][13][18][19]
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Objective: To measure the effect of Otilonium Bromide on voltage-gated ion channels (e.g., L-type and T-type Ca²⁺ channels) in isolated smooth muscle cells or heterologous expression systems (e.g., HEK293 cells).[9][13][14]
-
Methodology:
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Cell Preparation: Smooth muscle cells are enzymatically dissociated from tissue samples (e.g., human jejunum, rat colon).[9][11] Alternatively, cell lines (e.g., HEK293) are transfected to express specific ion channel subunits.[13][14]
-
Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., containing Cs⁺ to block K⁺ currents) and brought into contact with a cell.[9][18] The cell is bathed in an extracellular solution (e.g., Ringer's solution).[9][20]
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[19]
-
Whole-Cell Configuration: A further pulse of suction ruptures the membrane patch, allowing electrical access to the cell's interior.[21]
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV). Depolarizing voltage steps are applied to activate voltage-gated channels, and the resulting ionic currents are recorded.[11]
-
Drug Application: The extracellular solution is exchanged with one containing Otilonium Bromide at various concentrations to measure its effect on the recorded currents.[13][14]
-
Data Analysis: The peak current amplitude before and after drug application is measured and used to calculate percentage inhibition and construct concentration-response curves to determine EC₅₀/IC₅₀ values.[9][11]
-
Muscle Strip Contractility Assays (Organ Bath)
This classic pharmacological method measures the mechanical force generated by isolated strips of smooth muscle tissue.[1][22]
-
Objective: To assess the effect of Otilonium Bromide on spontaneous muscle contractions and those induced by electrical stimulation or spasmogenic agonists.[3][12]
-
Methodology:
-
Tissue Preparation: Strips of smooth muscle (e.g., circular muscle from human sigmoid colon or rat colon) are dissected and mounted in an organ bath.[7][8][12]
-
Organ Bath Setup: The bath contains a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with carbogen (95% O₂, 5% CO₂). One end of the muscle strip is fixed, while the other is connected to an isometric force transducer.
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Recording: The transducer records changes in muscle tension (contraction and relaxation) over time.
-
Stimulation: Contractions are induced by various means:
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Spontaneous Activity: Recording the intrinsic rhythmic contractions of the tissue.[7][12]
-
Electrical Field Stimulation (EFS): Applying electrical pulses to stimulate intramural motor neurons.[1][8]
-
Agonist Application: Adding contractile agents like acetylcholine, carbachol, NKA, or high concentrations of KCl to the bath.[7][8]
-
-
Drug Evaluation: Otilonium Bromide is added to the bath in increasing concentrations, and its ability to inhibit the induced contractions is quantified to determine IC₅₀/EC₅₀ values.[1][8]
-
Calcium Imaging
This technique uses fluorescent indicators to visualize and quantify changes in intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ).[23]
-
Objective: To measure the effect of Otilonium Bromide on [Ca²⁺]ᵢ transients evoked by various stimuli in isolated smooth muscle cells.[8][12]
-
Methodology:
-
Cell Preparation and Loading: Isolated smooth muscle cells are incubated with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM). The dye enters the cell and is cleaved into its active, membrane-impermeant form.
-
Fluorescence Microscopy: Cells are placed on the stage of an inverted microscope equipped for fluorescence imaging.
-
Stimulation: Cells are perfused with solutions containing agonists such as KCl (to cause depolarization and open voltage-gated Ca²⁺ channels), carbachol, or NKA.[8]
-
Image Acquisition: The dye is excited at specific wavelengths, and the emitted fluorescence is captured by a camera. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is calculated, which corresponds to the [Ca²⁺]ᵢ.
-
Drug Application: The experiment is repeated in the presence of varying concentrations of Otilonium Bromide to assess its inhibitory effect on the agonist-induced Ca²⁺ transients.[8]
-
Data Analysis: The amplitude of the Ca²⁺ transients is measured, and concentration-response curves are generated to calculate EC₅₀ values.[8]
-
Mandatory Visualizations
Signaling Pathways of Otilonium Bromide Action
Caption: Otilonium Bromide's multi-target action on a smooth muscle cell.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for investigating ion channel modulation via patch-clamp.
Experimental Workflow: Muscle Strip Contractility Assay
References
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- 2. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 3. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. m.youtube.com [m.youtube.com]
- 11. Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of otilonium bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. T-type Ca(2+) channel modulation by otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T-type Ca2+ channel modulation by otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. docs.axolbio.com [docs.axolbio.com]
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- 20. Electrophysiological studies [protocols.io]
- 21. Whole Cell Patch Clamp Protocol [protocols.io]
- 22. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
